molecular formula C29H38N2O6 B1665830 Atrasentan CAS No. 173937-91-2

Atrasentan

Número de catálogo: B1665830
Número CAS: 173937-91-2
Peso molecular: 510.6 g/mol
Clave InChI: MOTJMGVDPWRKOC-QPVYNBJUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atrasentan is an experimental drug that is being studied for the treatment of various types of cancer, including non-small cell lung cancer . It is also being investigated as a therapy for diabetic kidney disease . This compound failed a phase 3 trial for prostate cancer in patients unresponsive to hormone therapy . It is a selective endothelin ETA receptor antagonist .


Molecular Structure Analysis

This compound has the IUPAC name (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid . Its molecular formula is C29H38N2O6 and it has a molar mass of 510.631 g·mol−1 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 542.69 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years .

Aplicaciones Científicas De Investigación

Tratamiento de la Nefropatía por IgA (IgAN)

Atrasentan ha mostrado resultados prometedores en el tratamiento de la Nefropatía por IgA, una enfermedad renal progresiva. En un estudio de Fase III ALIGN, this compound demostró una reducción clínicamente significativa y altamente estadísticamente significativa de la proteinuria en un análisis intermedio de 36 semanas . Esto sugiere su potencial para mejorar los resultados para los pacientes al reducir los niveles de proteína en la orina, lo cual es una preocupación importante en la IgAN.

Reducción de la Proteinuria

La capacidad de this compound para reducir significativamente la proteinuria se destacó aún más en el estudio ALIGN, donde logró una reducción del 36,1% en la proteinuria en comparación con el placebo . Esta reducción es crucial ya que la proteinuria persistente a menudo se asocia con la progresión a la insuficiencia renal.

Manejo de la Enfermedad Renal Crónica

El papel de this compound se extiende al manejo más amplio de las enfermedades renales crónicas (ERC). Sus efectos antiinflamatorios y antifibróticos son beneficiosos para preservar la función renal en diversas ERC .

Potencial en Enfermedades Renales Raras

Más allá de la IgAN, this compound se está investigando por su eficacia en otras enfermedades renales raras. Su inhibición selectiva del receptor de endotelina A (ETA) se considera un enfoque atractivo para el tratamiento debido a sus capacidades reductoras de la proteinuria y conservadoras de la función renal .

Enfermedad Renal Diabética (ERD)

Los bloqueadores selectivos de ETA como this compound han mostrado promesa en modelos experimentales de ERD al disminuir la albuminuria, la hipertensión, la fibrosis, la lesión estructural y mantener la integridad de los podocitos . Esto sugiere una posible aplicación en el tratamiento de la ERD, donde la endotelina juega un papel significativo en la progresión de la enfermedad.

Mecanismo De Acción

Target of Action

Atrasentan is a potent and selective antagonist of the Endothelin A (ETA) receptor . The ETA receptor is a G protein-coupled receptor found in various tissues, including the vascular smooth muscle and renal tissue . It plays a crucial role in vasoconstriction and cell proliferation .

Mode of Action

This compound binds to the ETA receptor, blocking its activation . This blockade inhibits the vasoconstrictive and proliferative effects of endothelin-1, a potent vasoconstrictor . By selectively blocking the ETA receptor, this compound can reduce proteinuria and have direct anti-inflammatory and anti-fibrotic effects, thereby preserving kidney function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin signaling pathway . By blocking the ETA receptor, this compound inhibits the downstream effects of endothelin-1, including vasoconstriction and cell proliferation . This can lead to a reduction in proteinuria, a key factor in the progression of kidney diseases like IgA nephropathy .

Pharmacokinetics

It is known that this compound exhibits a consistent and predictable pharmacokinetic profile among healthy adults . The pharmacokinetics of this compound was linear in the 1 to 23.25 mg dose range, with some dose dependency in the highest dose group. The harmonic mean terminal half-life was similar across all dose groups (20-25 h) .

Result of Action

The primary molecular effect of this compound is the reduction of proteinuria . By blocking the ETA receptor, this compound can reduce proteinuria and have direct anti-inflammatory and anti-fibrotic effects, thereby preserving kidney function . This can slow the progression of kidney diseases like IgA nephropathy .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s underlying health conditions and the presence of other medications . .

Direcciones Futuras

Novartis plans to review interim results with FDA to enable a potential regulatory submission for accelerated approval . The study continues with the final readout expected in the first quarter of 2026 . Novartis is advancing the development of three highly differentiated therapies in IgAN, with the potential to address unmet needs for people living with the disease .

Propiedades

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJMGVDPWRKOC-QPVYNBJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173937-91-2, 195704-72-4
Record name Atrasentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173937-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atrasentan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 127722
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrasentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06199
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATRASENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atrasentan
Reactant of Route 2
Reactant of Route 2
Atrasentan
Reactant of Route 3
Atrasentan
Reactant of Route 4
Reactant of Route 4
Atrasentan
Reactant of Route 5
Reactant of Route 5
Atrasentan
Reactant of Route 6
Atrasentan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.